[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone
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Overview
Description
[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole ring and the phenylmethanone group. Key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the quinoxaline core with the pyrazole ring and the phenylmethanone group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The quinoxaline and pyrazole moieties are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of [2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone involves its interaction with specific molecular targets. The quinoxaline and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry and as a ligand.
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, used in various applications including pharmaceuticals and materials science.
Uniqueness
What sets [2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone apart is its combination of the quinoxaline and pyrazole moieties, along with the phenylmethanone group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
957285-22-2 |
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Molecular Formula |
C20H15ClN4O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
[2-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C20H15ClN4O/c1-12-10-13(2)25(24-12)20-19(21)22-16-9-8-15(11-17(16)23-20)18(26)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
FGROMFBXXNVHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)N=C2Cl)C |
Origin of Product |
United States |
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